(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid
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Overview
Description
(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyridin-3-yl group, and an amino acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The protected amino acid is then coupled with a pyridin-3-yl derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The pyridin-3-yl group can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: LiAlH₄, NaBH₄
Substitution: TFA for Boc deprotection
Major Products
Oxidation: Oxidized pyridin-3-yl derivatives
Reduction: Reduced amino acid derivatives
Substitution: Free amine derivatives after Boc deprotection
Scientific Research Applications
Chemistry
In organic synthesis, (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids. It can also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, making it a candidate for drug development. Its structure allows for modifications that can enhance binding affinity and specificity to biological targets.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid exerts its effects depends on its specific application. In enzyme inhibition studies, it may act by mimicking the natural substrate, binding to the active site, and preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-butoxycarbonyl)amino)propanoic acid: Lacks the pyridin-3-yl group, making it less complex.
(S)-2-((tert-butoxycarbonyl)(phenyl)amino)propanoic acid: Contains a phenyl group instead of a pyridin-3-yl group, which may alter its reactivity and biological activity.
Uniqueness
(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is unique due to the presence of both the Boc protecting group and the pyridin-3-yl group. This combination provides a balance of stability and reactivity, making it versatile for various synthetic and research applications. Its chiral nature also adds to its value in the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-6-5-7-14-8-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17)/t9-/m0/s1 |
InChI Key |
UJMZRFRMINOTOG-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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